molecular formula C21H23NO4 B11959447 1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione CAS No. 102449-62-7

1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione

Cat. No.: B11959447
CAS No.: 102449-62-7
M. Wt: 353.4 g/mol
InChI Key: VZMMNHGACLYXQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of condensation reactions to introduce the phenyl and ethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents and temperature control to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl groups can interact with hydrophobic pockets in proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

    1,7-Diphenyl-4-methyl-4-nitro-1,7-heptanedione: Similar structure but with a methyl group instead of an ethyl group.

    1,7-Diphenyl-4-ethyl-4-amino-1,7-heptanedione: Similar structure but with an amino group instead of a nitro group.

    1,7-Diphenyl-4-ethyl-4-hydroxy-1,7-heptanedione: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenyl and nitro groups allows for diverse chemical modifications and interactions, making it a valuable compound in research .

Properties

CAS No.

102449-62-7

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

4-ethyl-4-nitro-1,7-diphenylheptane-1,7-dione

InChI

InChI=1S/C21H23NO4/c1-2-21(22(25)26,15-13-19(23)17-9-5-3-6-10-17)16-14-20(24)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3

InChI Key

VZMMNHGACLYXQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C1=CC=CC=C1)(CCC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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